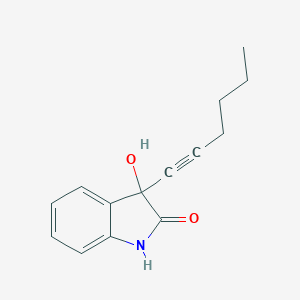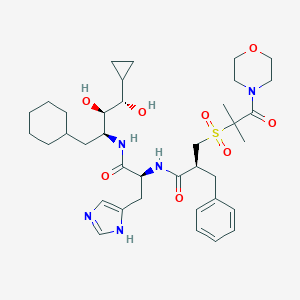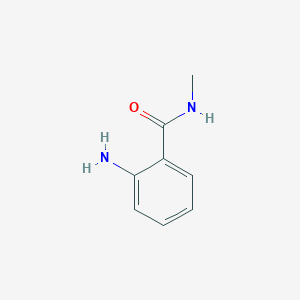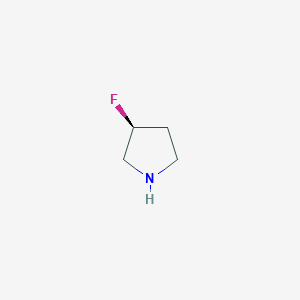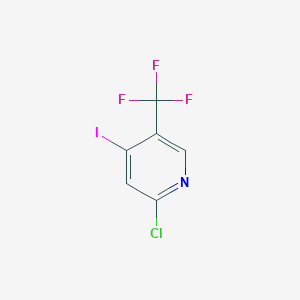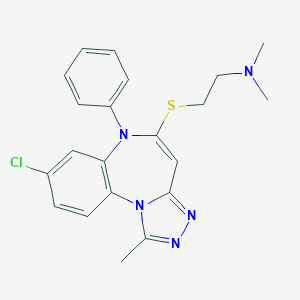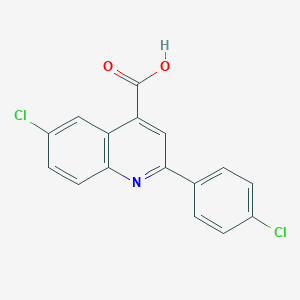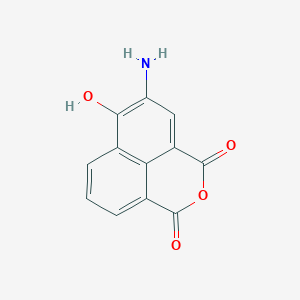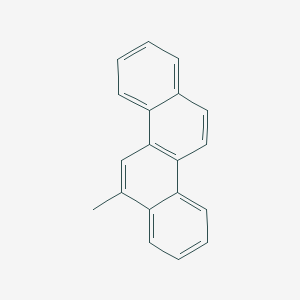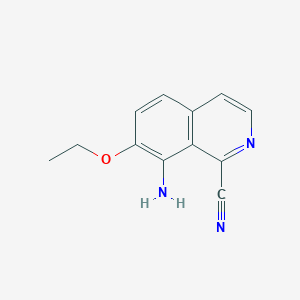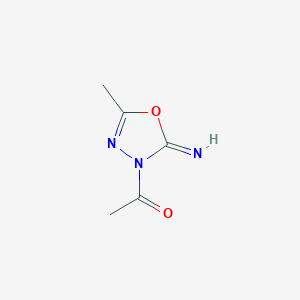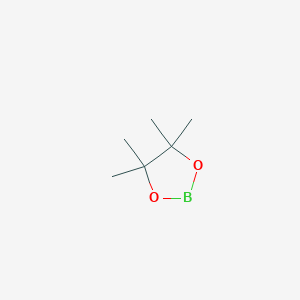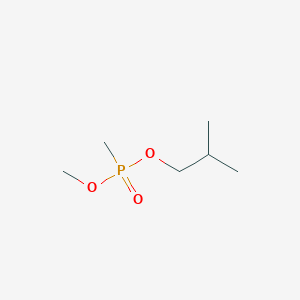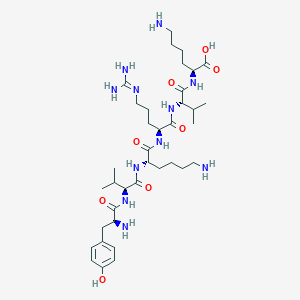
Band 3 Protein (824-829) (human)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isolation and Characterization of Band 3 Protein
Band 3 is a critical component of the human erythrocyte membrane, serving as the predominant polypeptide and facilitating anion exchange across the membrane. It has been isolated and characterized to reveal its molecular structure and the nature of its interactions with other membrane components. The protein has been found to be glycosylated and to contain multiple membrane-spanning segments, which are essential for its function as an anion channel .
Synthesis Analysis
The synthesis of Band 3 involves its selective solubilization from membrane ghosts using non-denaturing conditions with Triton X-100. This process allows for the purification of Band 3, which is then further characterized by ion exchange chromatography. The protein is found to be moderately enriched in apolar amino acid residues and contains specific sugars, indicating a complex glycosylation pattern that may contribute to its function and membrane integration .
Molecular Structure Analysis
Band 3's molecular structure has been dissected using proteolytic enzymes, revealing various fragments that contribute to its overall function. The carboxyl-terminal domain, for instance, has been shown to span the membrane and is essential for the protein's anchoring to the lipid bilayer. The N-terminal region is highly acidic and is involved in binding glycolytic enzymes, which is crucial for erythrocyte metabolism .
Chemical Reactions Analysis
Chemical labeling and proteolytic cleavage studies have provided insights into the topology of Band 3. These studies have identified multiple membrane-crossing segments and critical lysine residues that are accessible from the extracellular space. The glycosylation site of Band 3 has been located 28,000 daltons from the carboxy terminus, which is on the extracytoplasmic surface of the cell .
Physical and Chemical Properties Analysis
Band 3's physical and chemical properties are closely tied to its oligomeric structure and its interactions with other membrane components. The protein undergoes large conformational changes, which have been implicated in erythrocyte senescence signaling. These dynamic changes may expose specific epitopes on the cell surface, marking the cell for removal from circulation . Additionally, the N-terminal amino acids of Band 3 are critical for binding to other proteins such as aldolase and for protein phosphorylation, which are important for maintaining red cell physiology .
科学研究应用
Anion Transport and Mapping
Band 3 protein is known for its role in anion transport across cell membranes. It's particularly vital for CO2 exchange in tissues and organs and for maintaining acid-base balance. The anion transport regions have been mapped along the Band 3 molecule, with synthetic peptides used to identify these regions, including residues 804-839, of which 822-839 are highly active, and specifically, the pep-COOH (residues 812-827) is an anion binding site (Kay, 1991).
Interaction with Hemoglobin
Band 3 protein associates with metabolic, ion transport, and structural proteins in human erythrocytes. The oxygenation state of erythrocytes, influenced by hemoglobin's binding to Band 3, regulates cellular properties. Deoxyhemoglobin binds to residues 12-23 of Band 3, indicating a potential regulatory mechanism through this interaction (Chu et al., 2008).
Role in Brain Function
Band 3 proteins in the mammalian brain perform similar functions to those in erythroid cells, like anion transport and generation of senescent cell antigen, suggesting structural and functional similarity between brain and erythroid Band 3 proteins (Kay et al., 1991).
Oligomeric Structure-Function Relationships
Band 3's presence in different oligomeric states and its multifunctional nature make it a fascinating model for studying structure-function relationships in membrane proteins. However, the specifics of these relationships are still not fully understood (Schubert, 1988).
Influence on Red Blood Cell Metabolism and Storage Quality
The N-terminal domain of Band 3 (AE1) regulates red blood cell metabolism and storage quality. Genetic ablations of AE1 in murine models show metabolic aberrations and poor post-transfusion recoveries, similar to observations in humans lacking expression of Band 3. This suggests a role for AE1 in red blood cell function and transfusion efficacy (Issaian et al., 2020).
Role in Erythrocyte Senescence
Band 3 protein undergoes conformational changes, with a region previously identified as an erythrocyte senescence epitope (812-830) showing surface exposure. These dynamics may act as a "molecular clock" in erythrocyte senescence, suggesting its role in the aging process of red blood cells (Badior & Casey, 2021).
Inhibition of Malaria Parasite Cytoadherence
Synthetic peptides based on sequences in Band 3 protein (residues 824-829) have been shown to block the in vitro adherence of Plasmodium falciparum-infected erythrocytes, suggesting a potential therapeutic approach for managing cerebral malaria (Crandall et al., 1993).
未来方向
属性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65N11O8/c1-21(2)29(47-31(50)25(40)20-23-13-15-24(49)16-14-23)34(53)45-26(10-5-7-17-38)32(51)44-27(12-9-19-43-37(41)42)33(52)48-30(22(3)4)35(54)46-28(36(55)56)11-6-8-18-39/h13-16,21-22,25-30,49H,5-12,17-20,38-40H2,1-4H3,(H,44,51)(H,45,53)(H,46,54)(H,47,50)(H,48,52)(H,55,56)(H4,41,42,43)/t25-,26-,27-,28-,29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZHWEVWEDGAGN-WPMUBMLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65N11O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Band 3 Protein (824-829) (human) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

